

# Ceralasertib: A Technical Guide to a Potent and Selective ATR Inhibitor

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## Compound of Interest

Compound Name: AZD6738

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## Abstract

Ceralasertib (**AZD6738**) is a potent, selective, and orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA Damage Response (DDR).[1] This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of Ceralasertib. It details the preclinical and clinical investigations that have established its role as a promising anti-cancer agent, both as a monotherapy and in combination with other therapies.[2][3] This document adheres to a structured format, presenting quantitative data in tabular form, outlining detailed experimental protocols, and providing visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this targeted therapy.

## Discovery and Development

Ceralasertib was developed by AstraZeneca as a highly optimized sulfoximine morpholinopyrimidine ATR inhibitor.[4] The discovery program aimed to improve upon earlier compounds by enhancing aqueous solubility and eliminating time-dependent inhibition of the cytochrome P450 enzyme CYP3A4, a common challenge in drug development that can lead to drug-drug interactions.[5] This optimization resulted in a clinical candidate with favorable pharmacokinetic properties suitable for oral administration.[4]

## Chemical Properties

Ceralasertib is a small molecule inhibitor with the chemical formula  $C_{20}H_{24}N_6O_2S$ .<sup>[6]</sup> Its structure has been optimized for potent and selective binding to the ATP-binding pocket of the ATR kinase.<sup>[1][7]</sup>

Property	Value	Reference
IUPAC Name	4-(4-(1-((S(R))-S-methylsulfonimidoyl)cyclopropyl)-6-((3R)-3-methyl-4-morpholinyl)-2-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridine	<sup>[6]</sup>
Molecular Formula	$C_{20}H_{24}N_6O_2S$	<sup>[6]</sup>
Molecular Weight	412.51 g/mol	<sup>[8]</sup>
CAS Number	1352226-88-0	<sup>[6]</sup>
Solubility	Soluble in DMSO	<sup>[8]</sup>

## Mechanism of Action: Targeting the DNA Damage Response

Ceralasertib's primary mechanism of action is the competitive inhibition of ATR kinase activity.<sup>[7]</sup> ATR is a master regulator of the cellular response to DNA replication stress, which is the stalling of DNA replication forks.<sup>[9]</sup> Many cancer cells exhibit high levels of intrinsic replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on ATR for survival.<sup>[10]</sup>

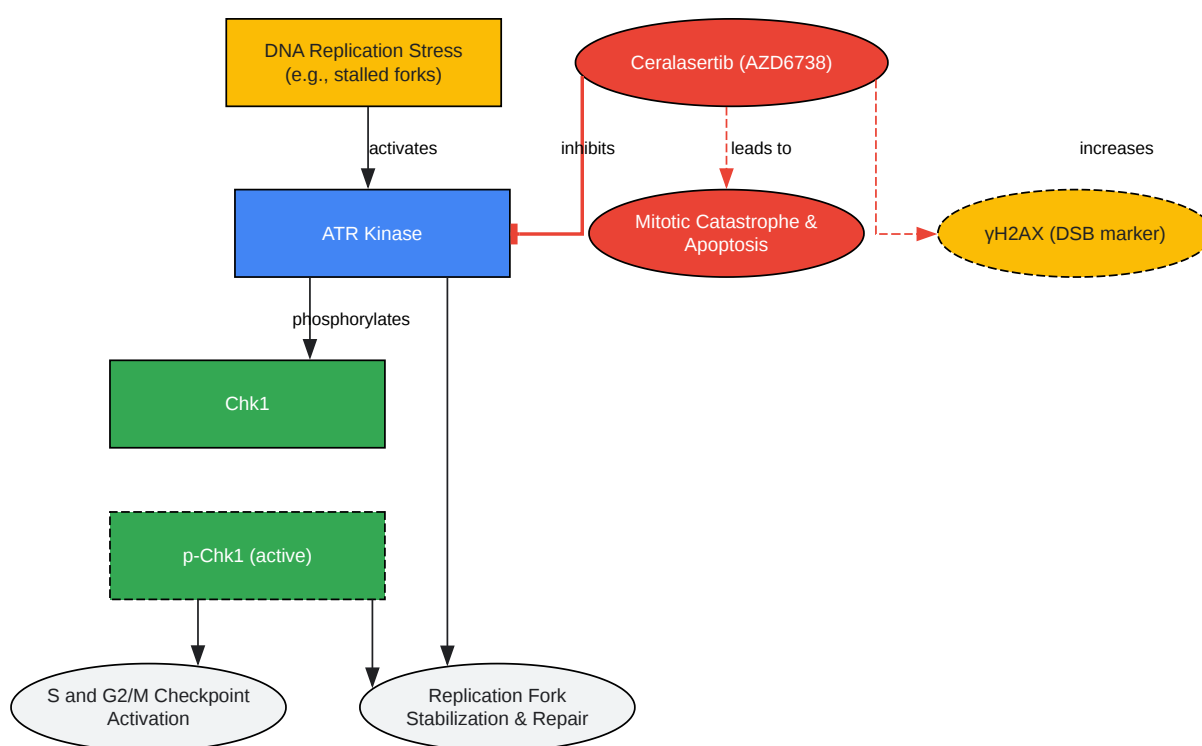
By inhibiting ATR, Ceralasertib disrupts the ATR-Chk1 signaling cascade, a critical pathway for:

- **Cell Cycle Checkpoint Control:** ATR activation normally leads to the phosphorylation and activation of Checkpoint Kinase 1 (Chk1), which in turn orchestrates cell cycle arrest in the S and G2/M phases.<sup>[1]</sup> This pause allows time for DNA repair. Ceralasertib abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis, a lethal event known as mitotic catastrophe.<sup>[11]</sup>

- Replication Fork Stabilization: ATR plays a crucial role in stabilizing stalled replication forks, preventing their collapse into DNA double-strand breaks (DSBs).[1] Inhibition of ATR leads to an accumulation of DSBs, a highly toxic form of DNA damage.[3]

The induction of DNA damage following Ceralasertib treatment is evidenced by the increased phosphorylation of histone H2AX ( $\gamma$ H2AX), a sensitive biomarker for DSBs.[12]

## Signaling Pathway Diagram



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**Caption:** ATR signaling pathway and the inhibitory action of Ceralasertib.

## Quantitative Data

### In Vitro Potency and Selectivity

Ceralasertib is a highly potent inhibitor of ATR kinase with excellent selectivity against other kinases, including those in the PI3K-like kinase (PIKK) family.[13]

Target	Assay Type	IC <sub>50</sub> / GI <sub>50</sub>	Reference
ATR (enzyme)	Biochemical Kinase Assay	1 nM	[11]
p-Chk1 (Ser345) in cells	Cellular Assay	74 nM	[6]
mTOR	Cellular Growth Inhibition	5.7 µM (GI <sub>50</sub> )	[2]
ATM	Cellular Assay	>5 µM	[13]
DNA-PK	Cellular Assay	>5 µM	[13]
PI3K	Cellular Assay	>5 µM	[2]

A screen of over 400 kinases showed no significant inhibition (>50%) at a 1 µM concentration of Ceralasertib.[2]

## Preclinical Pharmacokinetics

Preclinical studies in mice have demonstrated that Ceralasertib is orally bioavailable.[9] However, it exhibits dose-dependent, non-linear pharmacokinetics, with bioavailability increasing at higher doses due to saturable first-pass metabolism.[8][9]

## Experimental Protocols

### ATR Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of Ceralasertib on purified ATR kinase activity.

Materials:

- Recombinant human ATR enzyme complex
- Kinase substrate (e.g., recombinant Chk1 fragment)
- ATP (including  $\gamma$ -<sup>32</sup>P-ATP for radiometric detection)

- Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Ceralasertib (dissolved in DMSO)
- Phosphocellulose paper or beads for capturing the phosphorylated substrate
- Scintillation counter

Method:

- Prepare serial dilutions of Ceralasertib in kinase assay buffer.
- In a reaction tube, combine the ATR enzyme, substrate, and Ceralasertib (or DMSO vehicle control).
- Initiate the kinase reaction by adding ATP (spiked with  $\gamma$ -<sup>32</sup>P-ATP).
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
- Wash the phosphocellulose paper extensively to remove unincorporated  $\gamma$ -<sup>32</sup>P-ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition relative to the DMSO control for each Ceralasertib concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Cell Viability Assay (MTS Assay)

Objective: To assess the effect of Ceralasertib on the proliferation and viability of cancer cell lines.

Materials:

- Cancer cell lines (e.g., ATM-deficient and proficient lines)
- 96-well cell culture plates

- Complete cell culture medium
- Ceralasertib (dissolved in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

Method:

- Seed cells into 96-well plates at a predetermined density to ensure logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
- Treat the cells with a range of concentrations of Ceralasertib. Include a vehicle-only (DMSO) control.
- Incubate the plates for a specified duration (e.g., 72 hours).
- Add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
- Measure the absorbance at 490 nm using a microplate reader.
- Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the percentage of growth inhibition against the log of the Ceralasertib concentration to determine the GI<sub>50</sub> value.<sup>[10]</sup>

## Western Blot for Pharmacodynamic Markers (p-Chk1 and γH2AX)

Objective: To detect changes in the phosphorylation of Chk1 and H2AX in cells treated with Ceralasertib, confirming on-target activity and downstream effects.

Materials:

- Cancer cell lines

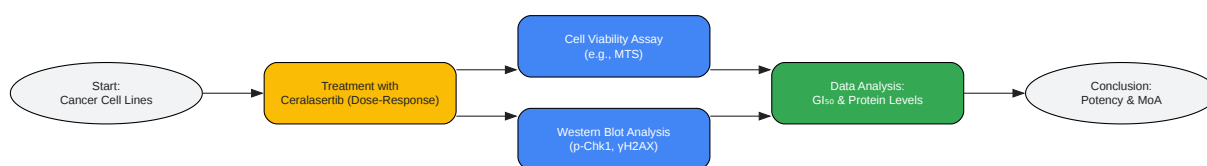
- Cell culture dishes
- Ceralasertib
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-γH2AX (Ser139), and a loading control (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Method:

- Seed cells and allow them to adhere. Treat with Ceralasertib for the desired time (e.g., 2-24 hours).
- Lyse the cells in ice-cold lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- If necessary, strip the membrane and re-probe for total Chk1 and the loading control to ensure equal protein loading.[1]

## Experimental Workflow Diagram



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**Caption:** A typical experimental workflow for characterizing Ceralasertib.

## Clinical Development

Ceralasertib is being evaluated in numerous clinical trials for the treatment of various solid tumors.[2] It is being tested as a monotherapy, particularly in tumors with deficiencies in other DDR genes like ATM, and in combination with:

- Chemotherapy: Agents like carboplatin and paclitaxel that induce DNA damage.[10][14]
- PARP inhibitors: Such as olaparib, to create a synthetic lethal effect by targeting two key DNA repair pathways.[13]
- Immunotherapy: Including immune checkpoint inhibitors like durvalumab, based on the rationale that increased DNA damage can enhance tumor immunogenicity.[13][15]

Early clinical data have shown promising anti-tumor activity and a manageable safety profile, with hematologic toxicities being the most common adverse events.[2]

## Conclusion

Ceralasertib is a potent and selective ATR inhibitor that effectively targets a key vulnerability in many cancers: their reliance on the ATR-mediated DNA damage response. Through the abrogation of cell cycle checkpoints and the induction of DNA damage, Ceralasertib has demonstrated significant anti-tumor activity in preclinical models and early clinical trials. Its favorable chemical and pharmacokinetic properties make it a promising candidate for further development, both as a single agent and as part of combination therapies, with the potential to improve outcomes for patients with a range of malignancies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of Ceralasertib.

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